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Compound of Interest

4-Fmoc-3-morpholinecarboxylic
Compound Name: d
aci

cat. No.: B1335271

A Comprehensive Technical Guide to 4-Fmoc-3-morpholinecarboxylic Acid

This technical guide provides an in-depth overview of 4-Fmoc-3-morpholinecarboxylic acid,
a synthetic amino acid derivative crucial for peptide synthesis and drug discovery. The guide is
intended for researchers, scientists, and professionals in the field of drug development. It
covers the compound's chemical properties, synthesis, and applications, with a focus on its role
in solid-phase peptide synthesis (SPPS).

Compound Identification and Properties

4-Fmoc-3-morpholinecarboxylic acid is a heterocyclic amino acid derivative protected with a
fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, making the
compound well-suited for Fmoc-based solid-phase peptide synthesis.[1] The compound exists
as two enantiomers, (S) and (R), as well as a racemic mixture. The specific CAS numbers are
crucial for identifying the desired stereoisomer.

Table 1: Physicochemical Properties of 4-Fmoc-3-morpholinecarboxylic Acid Isomers
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4-Fmoc-

(S)-4-Fmoc-3- (R)-4-Fmoc-3- .
. . morpholine-3-
Property morpholinecarboxy morpholinecarboxy . .
. . . . carboxylic Acid
lic Acid lic Acid )
(Racemic)
CAS Number 281655-37-6[2] 942153-03-9[3] 204320-51-4[4]
Molecular Formula C20H19NOs[2] C20H19NOs[3] C20H19NOs[4]
Molecular Weight 353.37 g/mol [2] 353.37 g/mol [3] 353.37 g/mol
] . White to Light yellow -
Appearance Pale white solid[2] Not specified
powder to crystal[4]
_ = 99% (Chiral HPLC, N
Purity >97.0% (HPLC)[4] Not specified

HPLC)[2]

Optical Rotation

[a]D20 =-40.0 + 2°
(c=1 in MeOH)[2]

Not specified

Not applicable

Storage

0-8 °C[2]

Not specified

Not specified

Synthesis of Enantiopure 4-Fmoc-3-
morpholinecarboxylic Acid

A practical and efficient five-step synthetic route has been developed for the preparation of both

(S)- and (R)-4-Fmoc-3-morpholinecarboxylic acid, starting from commercially available and

inexpensive materials.[4][5]

Experimental Protocol: Synthesis of (S)-4-Fmoc-3-

morpholinecarboxylic Acid

The synthesis starts from L-serine methyl ester.[4] A similar procedure using D-serine methyl

ester yields the (R)-enantiomer.[4]

Step 1: Reductive Amination

o L-serine methyl ester hydrochloride is reacted with dimethoxyacetaldehyde in the presence

of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.
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Step 2: Fmoc Protection

e The amino group of the resulting intermediate is protected with Fmoc-Cl in the presence of a
base like sodium bicarbonate.[4]

Step 3: Intramolecular Acetalization and Elimination

o Treatment with an acid catalyst promotes intramolecular acetalization and subsequent
elimination of the anomeric methoxy group, forming a cyclic intermediate.

Step 4: Hydrogenation

e The double bond in the cyclic intermediate is hydrogenated using a catalyst such as 10%
Pt/C to yield the morpholine ring.[4]

Step 5: Ester Hydrolysis

e The methyl ester is hydrolyzed under acidic conditions (e.g., refluxing in a mixture of dioxane
and 5 M HCI) to afford the final product, (S)-4-Fmoc-3-morpholinecarboxylic acid.[4]

Synthesis Workflow

Synthetic Steps Final Product

(5)-4-Fmoc-3-
morpholinecarboxylic acid

Click to download full resolution via product page

Caption: Synthesis of (S)-4-Fmoc-3-morpholinecarboxylic acid.
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Application in Solid-Phase Peptide Synthesis
(SPPS)

4-Fmoc-3-morpholinecarboxylic acid is a valuable building block for the synthesis of
peptidomimetics. Its incorporation into peptides can introduce conformational constraints and
modulate biological activity. The compound has been shown to be compatible with standard
Fmoc-SPPS protocols.[4]

General Experimental Protocol for SPPS using 4-Fmoc-
3-morpholinecarboxylic Acid

The following is a general protocol for the incorporation of 4-Fmoc-3-morpholinecarboxylic
acid into a peptide sequence on a solid support (e.g., Rink Amide resin for C-terminal amides).

[2][6]
1. Resin Swelling:

o Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane
(DCM) for 1-2 hours.[6]

2. Fmoc Deprotection:

o Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the
Fmoc group from the N-terminus of the growing peptide chain.[2]

e Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine
adduct.

3. Amino Acid Coupling:

» Activate the carboxylic acid of 4-Fmoc-3-morpholinecarboxylic acid (typically 3-5
equivalents) using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-
1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an additive like HOAt (1-
Hydroxy-7-azabenzotriazole) in the presence of a base (e.g., N,N-diisopropylethylamine,
DIPEA).[6]
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e Add the activated amino acid solution to the deprotected resin and allow the coupling
reaction to proceed for 1-4 hours. Note that coupling of this cyclic amino acid may be slower
than for standard proteinogenic amino acids.[4]

e Monitor the coupling reaction using a qualitative test such as the Kaiser test.
4. Washing:

o After the coupling is complete, wash the resin extensively with DMF and DCM to remove
unreacted reagents and byproducts.

5. Repeat Cycle:

o Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the
desired peptide sequence.

6. Cleavage and Deprotection:

e Once the peptide synthesis is complete, cleave the peptide from the resin and remove the
side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic
acid (TFA) with scavengers like water and triisopropylsilane (TIS).[2]

SPPS Workflow
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
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Potential Sighaling Pathways of Peptides
Containing 3-Morpholinecarboxylic Acid

While 4-Fmoc-3-morpholinecarboxylic acid itself is a synthetic building block and not
biologically active, its incorporation into peptides can lead to novel therapeutic agents. The
morpholine scaffold can induce specific secondary structures in peptides, potentially enhancing
their binding to biological targets such as receptors or enzymes.

The mechanism of action of such a peptide would depend on its overall sequence and
structure. For instance, if a peptide containing this residue were designed as an antimicrobial
peptide, it might disrupt bacterial cell membranes. If designed as a receptor antagonist, it would
block a specific signaling pathway.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a
bioactive peptide containing a 3-morpholinecarboxylic acid residue. This is a generalized
representation and the actual pathway would be target-specific.
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Caption: Hypothetical signaling pathway modulated by a bioactive peptide.

Conclusion

4-Fmoc-3-morpholinecarboxylic acid is a versatile and valuable building block for the
synthesis of peptidomimetics and other complex molecules. Its enantiopure forms can be
synthesized through a practical multi-step process. The compatibility of this compound with
standard Fmoc-SPPS protocols allows for its incorporation into peptide chains, offering a
means to introduce conformational constraints and potentially enhance biological activity.
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Further research into peptides containing this unique amino acid derivative may lead to the
development of novel therapeutics with improved properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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